2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide
Description
This compound belongs to the pyrimido[5,4-b]indole class, characterized by a fused pyrimidine-indole core. Its structure includes a 2-chlorobenzyl substituent at position 3 and an N-(4-ethylphenyl)acetamide side chain at position 5 (). Although direct biological data for this compound are unavailable in the provided evidence, structural analogs suggest therapeutic relevance in oncology and immunomodulation ().
Properties
IUPAC Name |
2-[3-[(2-chlorophenyl)methyl]-4-oxopyrimido[5,4-b]indol-5-yl]-N-(4-ethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23ClN4O2/c1-2-18-11-13-20(14-12-18)30-24(33)16-32-23-10-6-4-8-21(23)25-26(32)27(34)31(17-29-25)15-19-7-3-5-9-22(19)28/h3-14,17H,2,15-16H2,1H3,(H,30,33) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXTLFDJTKXRQAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4=C2C(=O)N(C=N4)CC5=CC=CC=C5Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23ClN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide is a complex organic molecule featuring a unique combination of heterocyclic structures, specifically a pyrimidinone and indole framework. This structural arrangement suggests potential biological activities that merit investigation, particularly in the fields of medicinal chemistry and pharmacology.
- Molecular Formula : C26H21ClN4O2
- Molecular Weight : 456.93 g/mol
- CAS Number : 1185112-53-1
- Purity : Typically >95% .
Biological Activity Overview
This compound's biological activity has been explored through various studies, focusing on its potential as an anticancer agent, antimicrobial agent, and its interaction with specific molecular targets.
Anticancer Activity
Preliminary studies indicate that the compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, it has been shown to induce apoptosis in human cancer cells by modulating key signaling pathways involved in cell survival and proliferation. The mechanism of action appears to involve:
- Inhibition of Cell Proliferation : The compound interferes with the cell cycle, particularly at the G1/S transition.
- Induction of Apoptosis : It activates caspase pathways leading to programmed cell death .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro tests against various bacterial strains have demonstrated its ability to inhibit growth, suggesting potential applications in treating infections caused by resistant strains. Notably:
- IC50 Values : The compound displayed IC50 values in the low micromolar range against certain pathogens, indicating potent antimicrobial activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the chlorobenzyl moiety is believed to enhance interaction with biological targets, while modifications in the acetamide side chain can significantly influence potency and selectivity.
| Modification | Effect on Activity |
|---|---|
| Chlorobenzyl Group | Enhances target binding affinity |
| Acetamide Variants | Alters solubility and bioavailability |
Case Studies
- Cytotoxicity Assay : A study involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 10 μM .
- Antimicrobial Testing : In a recent evaluation against Mycobacterium tuberculosis, the compound exhibited selective inhibition with an IC50 value of 5 μM, demonstrating its potential as a lead candidate for further development against tuberculosis .
The proposed mechanism involves binding to specific enzymes or receptors that play critical roles in cancer cell signaling pathways. Molecular docking studies suggest that the compound fits well into the active sites of these targets, potentially leading to:
Scientific Research Applications
Potential Applications
-
Anticancer Activity
- Preliminary studies indicate that derivatives of the compound exhibit promising anticancer properties. Compounds with similar structures have shown efficacy against various cancer cell lines by inhibiting key enzymes involved in tumor growth. For instance, docking studies suggest that the compound can effectively bind to enzymes critical for cancer cell proliferation.
-
Antimicrobial Properties
- The compound may possess antimicrobial activities, particularly against resistant strains of bacteria and fungi. Research on structurally similar compounds has demonstrated significant activity against Mycobacterium tuberculosis, suggesting that this compound could be effective in treating tuberculosis and other infections.
-
Anti-inflammatory Effects
- There is evidence suggesting that this compound can modulate inflammatory responses by affecting cytokine production. This property could be beneficial in developing treatments for chronic inflammatory diseases.
-
Neuroprotective Potential
- Some studies have hinted at neuroprotective effects, which could make this compound a candidate for treating neurodegenerative disorders. Its ability to cross the blood-brain barrier due to its lipophilic nature may enhance its therapeutic potential in neurological applications.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry explored the anticancer effects of pyrimidine-based compounds. The findings indicated that certain derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines, demonstrating significant cytotoxicity and selectivity compared to normal cells.
Antimicrobial Activity
Research conducted on similar compounds revealed their effectiveness against Mycobacterium tuberculosis. A derivative showed an IC50 value of approximately 1.5 μM, indicating strong potential for further development as an antitubercular agent.
Anti-inflammatory Studies
In vitro experiments have shown that compounds similar to 2-(3-(2-chlorobenzyl)-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(4-ethylphenyl)acetamide can significantly reduce levels of pro-inflammatory cytokines in macrophage cultures, suggesting a mechanism for their anti-inflammatory action.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
Key structural variations among analogs include substituents on the benzyl group (position 3) and the acetamide side chain (position 5). Below is a comparative analysis:
Table 1: Structural and Physicochemical Comparison
*Calculated based on molecular formula.
Key Observations:
Position 3 Substituents :
Position 5 Substituents :
Physicochemical and Spectroscopic Data
- IR/NMR Trends :
Q & A
Q. What synthetic routes are established for this compound, and what key reagents/conditions are critical?
The compound can be synthesized via coupling reactions using activating agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) under basic conditions (e.g., triethylamine). A critical step involves reverse-phase chromatography (C18 column, water:methanol gradient) for purification . Side products may arise from competing imine/amine tautomerization, requiring careful NMR analysis to resolve (e.g., 50:50 amine:imine ratio observed in related compounds) .
Q. How is structural characterization performed post-synthesis?
Key techniques include:
- 1H/13C NMR : To confirm backbone connectivity and tautomeric forms (e.g., imine vs. amine NH signals at δ 11.20–13.30 ppm) .
- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., C24H20ClN3O2) and purity .
- X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., R22(10) hydrogen-bonded dimers in analogous acetamides) .
Q. What preliminary biological activities have been reported for this scaffold?
Pyrimido[5,4-b]indole derivatives exhibit TLR4 (Toll-Like Receptor 4) modulation , while chloro-substituted acetamides show potential in targeting penicillin-binding proteins or coordinating metal ions . Biological assays (e.g., enzyme inhibition, receptor binding) should be designed with positive controls and dose-response validation.
Advanced Research Questions
Q. How can synthetic yields be optimized while minimizing tautomeric byproducts?
- Reaction Solvent : Polar aprotic solvents (e.g., DMF) enhance HATU-mediated coupling efficiency .
- Temperature Control : Low temperatures (e.g., 273 K) reduce side reactions during amide bond formation .
- Chromatography : Gradient elution (water:methanol) separates tautomers, as seen in compounds with 72% yield .
Q. How to resolve contradictions in spectral data (e.g., NMR shifts vs. computational predictions)?
- Dynamic NMR : Probe temperature-dependent tautomerization (e.g., amine ↔ imine equilibria) .
- DFT Calculations : Compare computed chemical shifts (GIAO method) with experimental data to validate dominant tautomers .
- Isotopic Labeling : Use 15N-labeled analogs to track NH proton environments .
Q. What computational strategies predict biological targets or mechanisms?
- Molecular Docking : Screen against TLR4/MD2 complex (PDB: 3FXI) to identify binding motifs .
- ADMET Modeling : Predict pharmacokinetics (e.g., LogP, CYP450 interactions) using tools like SwissADME .
- QSAR Studies : Correlate substituent effects (e.g., 2-chlorobenzyl vs. 4-ethylphenyl) with activity trends .
Q. How to design analogs with improved solubility or selectivity?
- Substituent Engineering : Introduce polar groups (e.g., -OH, -SO3H) at the 4-ethylphenyl moiety to enhance aqueous solubility .
- Bioisosteric Replacement : Replace the chlorobenzyl group with trifluoromethylpyridine to modulate lipophilicity .
- Prodrug Strategies : Mask the acetamide as an ester for enhanced membrane permeability .
Data Contradictions and Solutions
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
